Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of related compounds such as ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate involves practical methodologies emphasizing the chlorination and intramolecular cyclization reactions, showcasing the versatility in synthesizing the quinolone skeleton (Matsuoka et al., 1997). Other methods include one-pot reactions for constructing quinolone derivatives with antimicrobial properties (Abdel-Mohsen, 2014).
Molecular Structure Analysis
The molecular structure of quinolone derivatives is characterized by detailed spectroscopic and theoretical studies, which help in understanding the electron distribution, tautomerism, and photochemical properties relevant to their biological activities (Rimarčík et al., 2011).
Chemical Reactions and Properties
Quinolone carboxylates undergo various chemical reactions, including nucleophilic substitution, cyclocondensation, and reactions with amine nucleophiles, demonstrating their reactivity and versatility in organic synthesis. The regioselectivity of these reactions is crucial for introducing different substituents into the quinolone core (Shibamori et al., 1990).
Scientific Research Applications
Pharmaceutical and Biotechnological Applications:
- Liu Zhe (2001) detailed a method for preparing a related compound, 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, with potential applications in these industries (Liu, 2001).
Anticancer Potential:
- M. K. Regal, S. Shabana, and S. El‐Metwally (2020) reported that Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate shows moderate cytotoxic activity against MCF-7 and HePG2 cancer cell lines, suggesting potential for cancer drug development (Regal, Shabana, & El‐Metwally, 2020).
Antibacterial Properties:
- Several studies have highlighted the antibacterial properties of related compounds. For instance, 7-substituted 1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids have demonstrated in vitro antibacterial activity against Gram-positive and Gram-negative organisms (Ziegler, Curran, Kuck, Harris, & Lin, 1989).
Synthesis and Practical Applications:
- Cheng De-jun (2004) presented a method for synthesizing a practical and convenient variant of this compound (Cheng, 2004).
- Another study by A. Hashimoto et al. (2007) discussed the synthesis of a new 2-sulfonylquinolone derivative with broad-spectrum antibacterial properties (Hashimoto et al., 2007).
Anticoccidial Activity:
- Y. Zou et al. (2009) synthesized novel ethyl 6-substitutedbenzyloxy-7-alkoxy-4-hydroxyquinoline-3-carboxylates with anticoccidial activities, useful in chicken feed (Zou et al., 2009).
Safety And Hazards
Safety information indicates that Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(13)4-9(10)14/h3-5H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHKASXLPYOGHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383972 | |
Record name | ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate | |
CAS RN |
107555-38-4 | |
Record name | ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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